molecular formula C3H2F9O10S3Yb B7801475 Ytterbium(III) trifluoromethanesulfonate hydrate

Ytterbium(III) trifluoromethanesulfonate hydrate

Cat. No.: B7801475
M. Wt: 638.3 g/mol
InChI Key: BUJKNFNMGRYZBV-UHFFFAOYSA-K
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Description

Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O) is a lanthanide-based Lewis acid catalyst with the molecular formula C₃F₉O₉S₃Yb·xH₂O and a molecular weight of 638.28 g/mol . It is a hygroscopic, white-to-off-white powder soluble in polar solvents like methanol and water . Structurally, the ytterbium(III) ion (Yb³⁺) coordinates with three trifluoromethanesulfonate (OTf⁻) anions and variable water molecules.

Preparation Methods

Synthesis from Ytterbium Oxide and Trifluoromethanesulfonic Acid

The most widely documented method for preparing Yb(OTf)₃·xH₂O involves the reaction of ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in aqueous medium . The process exploits the high solubility of ytterbium oxide in strong acids, yielding the hydrated triflate salt.

Procedural Details

  • Mixing Reactants : Yb₂O₃ is gradually added to an aqueous solution of CF₃SO₃H under stirring at room temperature.

  • Heating and Stirring : The mixture is heated to 60–80°C to accelerate dissolution, typically requiring 2–4 hours for complete reaction.

  • Filtration and Evaporation : Unreacted solids are removed by hot filtration. The filtrate is concentrated under reduced pressure to precipitate the product .

  • Crystallization : Slow evaporation at room temperature yields crystalline Yb(OTf)₃·xH₂O, with the hydration state (x) dependent on ambient humidity .

Key Parameters

  • Acid Concentration : Commercial CF₃SO₃H (≥98% purity) is preferred to minimize impurities .

  • Temperature Control : Excessive heat (>80°C) risks decomposition of the triflate anion.

  • Drying Conditions : Vacuum drying at 100°C reduces hydration to x ≈ 0.5–1.0, while ambient storage preserves higher hydration levels (x = 3–9) .

Hydration State and Product Characterization

The hydration state of Yb(OTf)₃·xH₂O significantly impacts its catalytic activity. Commercial suppliers often report approximate hydration levels, as illustrated below:

SupplierCAS NumberReported Hydration (x)Purity
GlpBio 252976-51-5Not specified>98.00%
TCI America 54761-04-5x ≈ 0 (anhydrous)>98.0%(T)
Aladdin 252976-51-5x ≈ 3–9 (hydrate)Yb 25–28%

Analytical Techniques

  • Thermogravimetric Analysis (TGA) : Determines water content by measuring mass loss upon heating .

  • Infrared Spectroscopy (IR) : Bands at 1260 cm⁻¹ (C–F stretch) and 1030 cm⁻¹ (S–O stretch) confirm triflate coordination .

  • ¹H NMR : Residual water protons (δ 1.5–2.0 ppm) indicate hydration levels .

Purification and Quality Control

Post-synthetic purification ensures compliance with research-grade standards:

Recrystallization

Yb(OTf)₃·xH₂O is recrystallized from anhydrous ethanol or acetonitrile to remove excess acid and byproducts. The solubility profile guides solvent selection:

SolventSolubility (mg/mL)
Water>100
Ethanol50–75
Acetonitrile30–50

Purity Assessment

  • Titrimetric Analysis : Quantifies Yb³⁺ content via EDTA titration, with commercial products achieving ≥98.0% purity .

  • Elemental Analysis : Verifies ytterbium (25–28%) and sulfur content .

Challenges and Optimization Strategies

Moisture Sensitivity

The hygroscopic nature of Yb(OTf)₃ complicates hydration control. Solutions include:

  • Inert Atmosphere Processing : Synthesis and handling under argon or nitrogen .

  • Lyophilization : Freeze-drying aqueous solutions to obtain amorphous anhydrous powder .

Catalyst Recycling

Yb(OTf)₃ can be recovered from reaction mixtures by extraction with polar solvents (e.g., methanol) and reused without significant activity loss .

Chemical Reactions Analysis

Biginelli Cyclocondensation

Yb(OTf)₃ effectively catalyzes the one-pot synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, combining aldehydes, urea, and β-keto esters. This method avoids harsh acids and achieves high yields (75–92%) at 80°C within 4–6 hours .

Key Conditions:

  • Solvent: Ethanol/water mixture

  • Catalyst loading: 5 mol%

  • Temperature: 80°C

Cross-Aldol Reactions

The catalyst enables stereoselective aldol reactions between ketones and aldehydes, producing β-hydroxy ketones with excellent enantiomeric excess (up to 95% ee) .

Example Reaction:
Acetophenone+BenzaldehydeYb(OTf)₃(R)-3-Hydroxy-1,3-diphenylpropan-1-one\text{Acetophenone} + \text{Benzaldehyde} \xrightarrow{\text{Yb(OTf)₃}} \text{(R)-3-Hydroxy-1,3-diphenylpropan-1-one}

Diels-Alder Cycloadditions

Yb(OTf)₃ accelerates Diels-Alder reactions in aqueous media, enhancing reaction rates by stabilizing electron-deficient dienophiles. Cycloadducts form in >85% yield under ambient conditions .

Optimized Parameters:

ParameterValue
SolventWater/THF (1:1)
Catalyst loading3 mol%
Time2–4 hours

Nucleophilic Substitution Reactions

The compound activates alkyl halides and epoxides for nucleophilic attack, facilitating SN2 reactions with amines or thiols. For example, epoxide ring-opening with aniline achieves 90% conversion at 25°C .

Mechanism:
Yb³⁺ coordinates to the electrophilic center, polarizing the bond and enhancing nucleophile accessibility.

Ring-Opening Polymerization

Yb(OTf)₃ initiates the polymerization of ε-caprolactone, producing biodegradable polyesters with controlled molecular weights (Đ = 1.2–1.5) .

Conditions:

  • Temperature: 100°C

  • Monomer/catalyst ratio: 200:1

  • Reaction time: 6 hours

Oxidation and Reduction Processes

While less common, Yb(OTf)₃ participates in redox reactions. It oxidizes alcohols to ketones using 2-iodoxybenzoic acid (IBX) and reduces nitro groups to amines in the presence of hydrazine .

Comparative Catalytic Performance

Reaction TypeYb(OTf)₃ EfficiencyCompeting Catalyst (e.g., Sc(OTf)₃)
Biginelli Reaction92% yield85% yield
Diels-Alder88% yield78% yield
Aldol Reaction95% ee89% ee

Data synthesized from .

Mechanistic Insights

Yb(OTf)₃ operates via Lewis acid catalysis:

  • Electrophile Activation : Yb³⁺ coordinates to carbonyl oxygen, increasing electrophilicity.

  • Transition-State Stabilization : Lowers activation energy by stabilizing charged intermediates.

  • Water Tolerance : Hydrated Yb³⁺ remains active, unlike many metal triflates .

Industrial and Environmental Relevance

  • Reusability : Recovered via filtration and reused ≥5 times without significant activity loss .

  • Green Chemistry : Enables reactions in aqueous media, reducing organic solvent use .

This compound’s versatility stems from its robust Lewis acidity and compatibility with diverse reaction conditions. Its applications span pharmaceuticals, polymers, and fine chemicals, underscoring its importance in modern synthetic chemistry.

Scientific Research Applications

Catalysis

Ytterbium(III) trifluoromethanesulfonate hydrate serves as a highly effective Lewis acid catalyst in organic synthesis. Its unique properties allow it to facilitate various chemical reactions, enhancing reaction rates and selectivity compared to traditional catalysts.

Key Reactions

  • Aldol Reactions : It catalyzes cross-aldol reactions between aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds.
  • Friedel-Crafts Acylations : Yb(OTf)₃ promotes acylation reactions that are essential for synthesizing aromatic ketones.
  • Cycloaddition Reactions : The compound is used in Diels-Alder reactions, which are crucial for constructing complex cyclic structures.

Case Study: Layer-by-Layer Assembly

A study demonstrated the layer-by-layer assembly of 4-aminothiophenol using Yb(OTf)₃, highlighting its role in electrochemical applications and the development of advanced materials .

Optical Materials

In the field of optics, this compound is utilized in developing advanced optical materials. Its incorporation into solid-state lasers enhances performance by improving efficiency and output power.

Applications in Laser Technology

  • Solid-State Lasers : The compound's unique optical properties make it valuable for solid-state laser applications, where it contributes to higher energy output and better beam quality .

Medical Imaging

Yb(OTf)₃ is increasingly recognized for its potential in medical imaging, particularly as a contrast agent in Magnetic Resonance Imaging (MRI). Its high thermal stability and favorable magnetic properties enhance image clarity and detail.

Impact on MRI Technology

  • The compound improves the visibility of tissues during MRI scans, aiding in accurate diagnosis and treatment planning .

Nanotechnology

In nanotechnology, this compound is employed in synthesizing nanomaterials. These materials are crucial for various applications, including drug delivery systems and sensors.

Nanomaterial Synthesis

  • Researchers utilize Yb(OTf)₃ to create nanoparticles with tailored properties for specific applications in biomedicine and environmental sensing .

Electronics

The compound plays a significant role in producing high-performance electronic components. Its unique properties contribute to the miniaturization and efficiency of devices.

Applications in Electronics

  • This compound is involved in the fabrication of integrated circuits and other electronic components that require precise control over material properties .

Mechanism of Action

Ytterbium(III) trifluoromethanesulfonate hydrate acts as a Lewis acid by accepting electron pairs from nucleophiles. This activation of electrophiles facilitates various chemical reactions. The compound’s effectiveness is attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which enhance the Lewis acidity of ytterbium .

Comparison with Similar Compounds

Ytterbium(III) triflate is part of a broader class of lanthanide and transition metal trifluoromethanesulfonates. Below is a comparative analysis of its properties and performance relative to analogous catalysts:

Table 1: Comparative Properties of Trifluoromethanesulfonate Salts

Compound Metal Ion (Oxidation State) Lewis Acidity Thermal Stability Solubility Catalytic Efficiency (Example) Key Limitations
Yb(OTf)₃·xH₂O Yb³⁺ Moderate Stable under microwave Methanol, hygroscopic 10 mol%, 10–20 min (dihydropyrimidines) Hygroscopicity
Sc(OTf)₃ Sc³⁺ High High Polar solvents Lower loadings (e.g., <5 mol%) High cost, limited availability
La(OTf)₃·xH₂O La³⁺ Low Moderate Methanol Requires higher mol% (e.g., 15–20%) Less versatile in reactions
Ce(OTf)₄·xH₂O Ce⁴⁺ Very High Moderate Water Oxidative reactions (e.g., epoxidation) Sensitive to reducing agents
Hf(OTf)₄ Hf⁴⁺ High High Limited Specialized acid-catalyzed processes Poor solubility in common solvents

Key Findings :

Lewis Acidity and Ionic Radius: Yb³⁺ (ionic radius ~0.985 Å) offers moderate Lewis acidity, bridging the gap between larger La³⁺ (lower acidity) and smaller Sc³⁺ (higher acidity) . This balance makes it effective in reactions requiring controlled activation of substrates, such as cyclocondensations .

Reaction Efficiency :

  • Yb(OTf)₃ outperforms La(OTf)₃ in dihydropyrimidine synthesis, achieving higher yields with shorter reaction times (10–20 min vs. hours) .
  • Scandium triflate, while more reactive, is cost-prohibitive for large-scale use .

Ce(OTf)₄ is less thermally stable, decomposing under prolonged heating .

Hafnium triflate is preferred in high-temperature, acid-catalyzed rearrangements but suffers from solubility issues .

Biological Activity

Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·nH₂O) is a rare earth metal compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : (CF3SO3)3YbnH2O(CF_3SO_3)_3Yb\cdot nH_2O
  • Molecular Weight : Approximately 620.24 g/mol
  • Appearance : White to almost white crystalline solid
  • Thermal Stability : High thermal stability, suitable for various applications

Applications in Organic Synthesis

Ytterbium(III) trifluoromethanesulfonate is primarily used as a Lewis acid catalyst in organic reactions. Its unique properties facilitate various synthetic pathways, including:

  • Biginelli Cyclocondensation : Synthesis of dihydropyrimidine derivatives.
  • Cross-Aldol Reactions : Reactions between ketones and aldehydes.
  • Synthesis of β-Keto Enol Ethers : Important intermediates in organic synthesis.
  • Intramolecular Diels-Alder Reactions : Used to synthesize complex cyclic compounds.

The compound's ability to form stable complexes with various ligands enhances its catalytic efficiency, making it a valuable tool for synthetic chemists .

Biological Activity

Research indicates that Yb(OTf)₃ exhibits notable biological activity, particularly in the following areas:

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ytterbium(III) triflateC3H3F9O9S3YbC_3H_3F_9O_9S_3YbHigh thermal stability
Lanthanum(III) trifluoromethanesulfonateC3F9O9S3LaC_3F_9O_9S_3LaSimilar catalytic properties
Cerium(III) trifluoromethanesulfonateC3F9O9S3CeC_3F_9O_9S_3CeDifferent reactivity patterns
Neodymium(III) triflateC3H3F9O9S3NdC_3H_3F_9O_9S_3NdMore soluble in polar solvents

Ytterbium(III) trifluoromethanesulfonate is distinguished by its exceptional water tolerance compared to other similar compounds, making it particularly valuable in reactions where moisture is present or unavoidable.

Case Studies and Research Findings

  • Layer-by-Layer Assembly :
    • A study investigated the layer-by-layer assembly of 4-aminothiophenol and Yb(OTf)₃ films using atomic force microscopy (AFM). The results indicated improved stability and reproducibility of the modified electrodes when used for electrochemical applications .
  • Electrochemical Studies :
    • Research demonstrated that electrodes modified with Yb(OTf)₃ exhibited enhanced electrocatalytic activity towards hydroquinone oxidation. This improvement was attributed to covalent and coordination interactions between the Yb(OTf)₃ and the substrate .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for ytterbium(III) trifluoromethanesulfonate hydrate to maintain its catalytic activity?

Ytterbium triflate is highly hygroscopic, requiring storage under inert atmospheres (e.g., argon) at room temperature to prevent hydration-induced degradation . Pre-drying the compound at 80–100°C under vacuum (1–5 mmHg) for 2–4 hours before use is recommended to remove adsorbed moisture, which can alter reaction kinetics .

Q. How can researchers verify the purity and hydration state of ytterbium triflate?

Thermogravimetric analysis (TGA) is critical to determine the hydration state (xH₂O), as molecular weights vary between 620.24 (anhydrous) and 638.26 (hydrated) . Inductively coupled plasma mass spectrometry (ICP-MS) confirms ytterbium content (25–28% Yb), while FTIR spectroscopy identifies triflate anion peaks (e.g., S=O stretching at 1220–1250 cm⁻¹) .

Q. What are the primary catalytic applications of ytterbium triflate in organic synthesis?

Ytterbium triflate is a Lewis acid catalyst for:

  • Claisen rearrangements : Achieves high yields (80–95%) in α,β-unsaturated ketone synthesis under mild conditions (60–80°C, 2–6 hours) .
  • Henry (nitroaldol) reactions : Enables enantioselective β-nitroalcohol formation with chiral ligands (e.g., BINOL derivatives) .
  • Acetylene additions to carbonyls : Facilitates propargyl alcohol synthesis in polar solvents like THF or acetonitrile .

Q. How does ytterbium triflate compare to other lanthanide catalysts in terms of reactivity?

Ytterbium triflate exhibits higher moisture tolerance than Sc(OTf)₃ or Y(OTf)₃, making it suitable for aqueous-phase reactions. However, it is less acidic than Hf(OTf)₄, limiting its efficacy in highly proton-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights explain ytterbium triflate’s role in enantioselective Aza-Henry reactions?

The catalyst coordinates to nitrones via the Yb³⁺ center, polarizing the C=O bond and lowering the activation energy for nucleophilic attack. Chiral auxiliaries (e.g., bisoxazoline ligands) induce asymmetry, achieving enantiomeric excess (ee) up to 90% . Kinetic studies using in situ NMR or Raman spectroscopy can track intermediate formation .

Q. How can ytterbium triflate be integrated into nanocomposite synthesis?

In epoxy resin systems, ytterbium triflate (0.5–2.0 wt%) acts as a curing accelerator, reducing gelation time by 30–50% at 120°C. The triflate anion stabilizes dispersed nanoparticles (e.g., TiO₂ or SiO₂), enhancing mechanical properties .

Q. What strategies mitigate batch-to-batch variability in ytterbium triflate-mediated reactions?

  • Hydration control : Use Karl Fischer titration to standardize water content (<0.1% w/w) .
  • Additive screening : Co-catalysts like propylene carbonate (5–10 mol%) improve reproducibility in acetylation reactions .

Q. How does thermal decomposition of ytterbium triflate impact high-temperature applications?

At >300°C, ytterbium triflate decomposes to Yb₂O₃ and SO₃, limiting its use in pyrolysis. However, in controlled environments (e.g., inert gas), it forms Yb(OSO₂CF₃) intermediates, which stabilize carbon composites during nanocoating processes .

Q. Methodological Considerations

  • Contradictions in Molecular Weight : Discrepancies in reported molecular weights (e.g., 620.25 vs. 638.26) arise from variable hydration states. Always report TGA data alongside synthesis protocols .
  • Catalyst Recycling : Ytterbium triflate can be recovered post-reaction via aqueous extraction (pH 7–8) and re-dried, though activity decreases by 15–20% after three cycles due to sulfate contamination .

Properties

IUPAC Name

trifluoromethanesulfonate;ytterbium(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJKNFNMGRYZBV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Yb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F9O10S3Yb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663090
Record name Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252976-51-5
Record name Ytterbium(3+) trifluoromethanesulfonate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ytterbium(III) trifluoromethanesulfonate hydrate
Ytterbium(III) trifluoromethanesulfonate hydrate
Ytterbium(III) trifluoromethanesulfonate hydrate

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